molecular formula C25H23N3O5 B1230704 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline

Cat. No. B1230704
M. Wt: 445.5 g/mol
InChI Key: XTOZKKUNDNLAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(7-methoxy-2-furo[2,3-b]quinolinyl)methanone is an organonitrogen heterocyclic compound, an organic heterotricyclic compound and an oxacycle.

Scientific Research Applications

Antimicrobial Activity

  • Novel quinoline derivatives, including compounds with 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles, have been synthesized and shown to exhibit in vitro antimicrobial activity. This indicates potential applications in developing novel antimicrobial agents based on quinoline structures (Marganakop et al., 2022).

Antitumor Activity

  • A study on 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed promising activity against various cancer lines. This suggests potential applications in cancer treatment, specifically targeting human lung adenocarcinoma (Mamedov et al., 2022).

Pharmacokinetics and Pharmacodynamics

  • The compound 1-Methyl-4-[4-(7-chloro-4-quninolyl-[3-14C]-amino)-benzoyl]piperazine was prepared for evaluating its pharmacokinetic and pharmacodynamic properties, indicating its relevance in medicinal chemistry studies (Wang et al., 1995).

DNA Detection

  • Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine were synthesized and evaluated as potential fluorescent probes for DNA detection. This highlights their application in biochemical assays and molecular biology research (Perin et al., 2011).

Potential Inhibitors for Sorbitol Dehydrogenase

  • Quinolines substituted with a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group were synthesized as potential inhibitors for sorbitol dehydrogenase, indicating their possible role in therapeutic applications (Depreux et al., 2000).

Antiproliferative Study

  • The novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and studied for their antiproliferative effects, suggesting their potential as cancer treatment agents (Harishkumar et al., 2018).

properties

Product Name

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxyfuro[2,3-b]quinolin-2-yl)methanone

InChI

InChI=1S/C25H23N3O5/c1-30-19-4-3-17-11-18-12-23(33-24(18)26-20(17)13-19)25(29)28-8-6-27(7-9-28)14-16-2-5-21-22(10-16)32-15-31-21/h2-5,10-13H,6-9,14-15H2,1H3

InChI Key

XTOZKKUNDNLAQO-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=C(C=C2C=C1)C=C(O3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C=C(O3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
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2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline

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